7-Bromo-6-methylisoindolin-1-one

Beschreibung

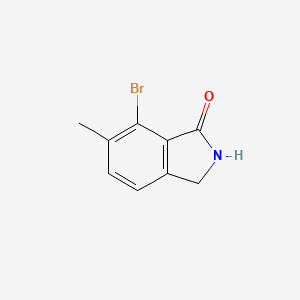

7-Bromo-6-methylisoindolin-1-one (CAS: 1226879-79-3) is a brominated isoindolinone derivative featuring a methyl substituent at the 6-position and a bromine atom at the 7-position of the fused benzene ring. Isoindolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a lactam ring. This compound is part of a broader class of 5-membered heterocycles, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity .

For example, bromination of 7-aminoisoindolin-1-one yields 7-Amino-4-bromoisoindolin-1-one (78% yield) , suggesting that similar strategies could apply to introducing bromine and methyl groups at specific positions.

Eigenschaften

Molekularformel |

C9H8BrNO |

|---|---|

Molekulargewicht |

226.07 g/mol |

IUPAC-Name |

7-bromo-6-methyl-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-3-6-4-11-9(12)7(6)8(5)10/h2-3H,4H2,1H3,(H,11,12) |

InChI-Schlüssel |

XWPWMJAFYWBEOR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(CNC2=O)C=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Brom-6-methylisoindolin-1-on beinhaltet typischerweise die Bromierung von 6-Methylisoindolin-1-on. Eine gängige Methode ist die direkte Bromierung mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Chloroform oder Dichlormethan. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Bromierung zu gewährleisten.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 7-Brom-6-methylisoindolin-1-on durch Optimierung der Reaktionsbedingungen, wie z. B. die Konzentration der Bromierungsmittel, Reaktionszeit und Temperatur, hochskaliert werden. Kontinuierliche Flussreaktoren können ebenfalls eingesetzt werden, um die Effizienz und Ausbeute der Verbindung zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: 7-Brom-6-methylisoindolin-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile, wie Amine oder Thiole, ersetzt werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Isoindolinon-Derivate zu bilden.

Reduktionsreaktionen: Die Reduktion der Carbonylgruppe kann zur Bildung von Isoindolin-Derivaten führen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Bildung von 7-substituierten-6-methylisoindolin-1-on-Derivaten.

Oxidationsreaktionen: Bildung von Isoindolinon-Derivaten mit zusätzlichen funktionellen Gruppen.

Reduktionsreaktionen: Bildung von Isoindolin-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H8BrNO

- Molecular Weight : 226.07 g/mol

The compound belongs to the isoindolinone family, which is known for its potential therapeutic effects. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for drug development.

Medicinal Chemistry

7-Bromo-6-methylisoindolin-1-one serves as a building block for synthesizing pharmaceutical compounds. Its ability to modulate enzyme activity and receptor signaling makes it suitable for developing drugs targeting various diseases, including cancer.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxicity against various human cancer cell lines. It acts primarily by inhibiting cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation. This inhibition leads to disrupted cell proliferation and altered gene expression in cancer cells .

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics.

Neuroprotective Effects

In preclinical models, this compound has demonstrated neuroprotective properties by reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. This indicates a possible role in treating neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of this compound:

Wirkmechanismus

The mechanism of action of 7-Bromo-6-methylisoindolin-1-one is primarily related to its ability to interact with specific molecular targets. The bromine atom and the carbonyl group in the compound’s structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The following compounds exhibit high structural similarity to this compound, as indicated by similarity scores (0.80–0.90) derived from molecular fingerprint analysis :

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight | Similarity Score |

|---|---|---|---|---|---|

| 7-Bromo-6-methoxyisoindolin-1-one | 1226879-79-3 | 7-Br, 6-OCH3 | C9H8BrNO2 | 258.07 | 0.90 |

| 7-Bromo-2,3-dihydro-isoindol-1-one | 200049-46-3 | 7-Br, non-aromatic ring | C8H6BrNO | 212.04 | 0.86 |

| 4-Bromo-2-methylisoindolin-1-one | 435273-55-5 | 4-Br, 2-CH3 | C8H6BrNO | 212.04 | 0.82 |

| 4-Bromo-7-nitroisoindolin-1-one | 765948-99-0 | 4-Br, 7-NO2 | C8H5BrN2O3 | 257.04 | Not provided |

Substituent Effects on Properties

Positional Isomerism: The bromine position significantly impacts reactivity and bioactivity. For instance, 4-Bromo-2-methylisoindolin-1-one (4-Br, 2-CH3) has a lower similarity score (0.82) compared to 7-Bromo-6-methoxyisoindolin-1-one (0.90), highlighting the importance of substituent placement .

Functional Group Variations: Methoxy vs. Methyl: The 6-methoxy derivative (C9H8BrNO2) has higher polarity than the 6-methyl analog (C9H8BrNO), likely enhancing aqueous solubility but reducing membrane permeability . Nitro Groups: 4-Bromo-7-nitroisoindolin-1-one (CAS: 765948-99-0) incorporates a nitro group, which increases molecular weight (257.04 vs.

Synthetic Accessibility: Brominated derivatives are typically synthesized via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, 7-Amino-4-bromoisoindolin-1-one is prepared using bromination agents like NBS (N-bromosuccinimide) .

Biologische Aktivität

7-Bromo-6-methylisoindolin-1-one is a chemical compound notable for its unique isoindolinone structure, characterized by the presence of a bromine atom at the 7-position and a methyl group at the 6-position. With a molecular formula of C_10H_8BrN and a molecular weight of approximately 226.07 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and receptor signaling .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions, often employing bromination methods. A common approach is the reaction of 5-methyl-2,3-dihydro-1H-isoindol-1-one with bromine under controlled conditions, which allows for selective bromination at the 7-position . The structural features of this compound facilitate interactions with various biological targets, making it a candidate for pharmacological studies.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, particularly those involved in cellular signaling pathways. For instance, studies have shown that it may inhibit specific enzymes related to immune responses, highlighting its potential as an immunomodulatory agent .

Receptor Interaction

The compound's interaction with biological receptors is another area of interest. Preliminary findings suggest that it may act as an allosteric modulator for certain muscarinic acetylcholine receptors, which are critical in various neurological processes . This modulation could lead to therapeutic applications in treating neurological disorders.

In Vitro Studies

In vitro assays have demonstrated that derivatives of isoindolinones, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 4.15 μM to 10.3 μM against Jurkat cells, indicating significant anti-proliferative effects .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable solubility and stability profiles, which are essential for drug development. For instance, it has been reported to maintain over 90% viability in NK cell assays while exhibiting minimal toxicity . The compound's stability in various microsomal systems suggests a potential for further development into therapeutic agents.

Comparative Analysis with Analogous Compounds

A comparative analysis with structurally similar compounds highlights the unique reactivity characteristics of this compound. The following table summarizes key analogs and their distinct features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-6-methylisoindolin-1-one | Chlorine instead of bromine | Less reactive than brominated analogs |

| 7-Fluoro-6-methylisoindolin-1-one | Fluorine substitution | Smaller size may affect binding interactions |

| 7-Iodo-6-methylisoindolin-1-one | Iodine substitution | More reactive than bromine but larger size |

The presence of bromine in this compound enhances its reactivity compared to its analogs, allowing for versatile synthetic modifications while retaining favorable biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.